molecular formula C17H20N2O5S B10989039 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Cat. No.: B10989039
M. Wt: 364.4 g/mol
InChI Key: FOCCGWSYFTXNFT-UHFFFAOYSA-N
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Description

4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, a phenyl group with methoxy substituents, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the phenyl group with methoxy substituents. The final steps involve the acetylation of the thiazole ring and the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)pentanoic acid
  • 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Uniqueness

Compared to similar compounds, 4-({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid exhibits unique properties due to the specific length of its carbon chain and the positioning of functional groups. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H20N2O5S/c1-23-13-6-3-5-12(16(13)24-2)17-19-11(10-25-17)9-14(20)18-8-4-7-15(21)22/h3,5-6,10H,4,7-9H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

FOCCGWSYFTXNFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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